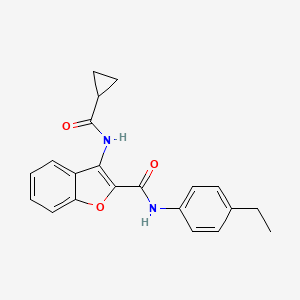

3-cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(cyclopropanecarbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-2-13-7-11-15(12-8-13)22-21(25)19-18(23-20(24)14-9-10-14)16-5-3-4-6-17(16)26-19/h3-8,11-12,14H,2,9-10H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAAAJIQHZHKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Cyclopropanecarboxamido Group: This step involves the reaction of the benzofuran core with cyclopropanecarboxylic acid or its derivatives under suitable conditions.

Attachment of 4-Ethylphenyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide may exhibit anticancer properties. A patent describes cyclopropyl amide derivatives as potential treatments for cancers, including leukemias and solid tumors, by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular energy metabolism and signaling pathways .

Hypolipidemic Activity

Benzofuran derivatives have been investigated for their hypolipidemic effects, showing promise in reducing plasma triglyceride and cholesterol levels in animal models . Although direct studies on this compound are not available, its classification as a benzofuran derivative suggests it may possess similar lipid-lowering properties.

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through various methodologies, including multi-step reactions that optimize yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its biological activity may stem from interactions with specific molecular targets involved in disease pathways, such as those related to cancer and metabolic disorders.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

Amide Derivatives: Compounds with similar amide linkages but different aromatic groups.

Uniqueness

The uniqueness of 3-cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

3-Cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of fatty acid synthase (FASN) and its applications in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane amide moiety linked to a benzofuran structure, which is known for its diverse biological activities. The presence of the ethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that this compound acts primarily as an inhibitor of FASN, an enzyme crucial for fatty acid biosynthesis. Inhibition of FASN is significant in cancer therapy since many tumors rely on fatty acid synthesis for growth and survival. The compound's mechanism involves binding to specific sites on the FASN enzyme, thereby disrupting its activity and leading to reduced lipid synthesis in cancer cells .

Biological Activity

The biological activity of this compound has been assessed through various studies that highlight its potential therapeutic effects:

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting metabolic pathways essential for tumor growth .

- Anti-inflammatory Effects : Besides its anticancer properties, the compound has demonstrated anti-inflammatory activity. It may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines, which is beneficial in conditions like osteoporosis and atherosclerosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

In Vitro Study on Cancer Cell Lines :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell viability was observed at concentrations greater than 10 µM, with IC50 values indicating potent activity against specific cancer types .

- Animal Model Study :

Research Findings

Recent findings from various studies underscore the importance of structural modifications in enhancing biological activity:

Q & A

Q. What are the common synthetic routes for 3-cyclopropaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide, and how are key intermediates validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzofuran core formation followed by cyclopropaneamido and carboxamide functionalization. For cyclopropaneamido introduction, cyclopropanation reagents (e.g., diethylzinc with diiodomethane) are used under anhydrous conditions . The carboxamide group is introduced via coupling reactions using carbodiimide activators (e.g., EDC/HOBt) with 4-ethylaniline . Intermediates are validated using 1H/13C NMR to confirm regiochemistry and HPLC (>98% purity) to ensure minimal byproducts .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) identifies cyclopropane protons (δ 1.2–1.5 ppm) and aromatic signals (δ 6.8–8.2 ppm). 13C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 379.1452) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect hydrolytic degradation products .

Q. Which in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations, with IC50 calculations .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to explore anti-inflammatory potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclopropaneamido group stability during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C during cyclopropanation to prevent ring-opening .

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis. Anhydrous MgSO4 removes trace water .

- Catalyst Screening : Test palladium or copper catalysts for regioselective amidation to reduce side reactions .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with 8-point dilution series (0.1–100 µM) to confirm reproducibility .

- Cell Viability Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across cell lines .

Q. What computational strategies predict the compound’s target binding and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) .

- ADMET Prediction : SwissADME calculates logP (lipophilicity) and BBB permeability. Toxicity is assessed via ProTox-II .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Substituent Variation : Replace 4-ethylphenyl with 4-fluorophenyl to enhance metabolic stability .

- Bioisosteric Replacement : Swap cyclopropaneamido with azetidine to evaluate ring size impact on potency .

- Pharmacophore Mapping : Identify critical H-bond acceptors (carboxamide) and hydrophobic regions (cyclopropane) .

Q. What strategies ensure compound stability in physiological buffers during in vivo studies?

- Methodological Answer :

- pH Optimization : Prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to prevent precipitation .

- Degradation Monitoring : LC-MS/MS tracks hydrolytic degradation (e.g., cyclopropane ring opening) over 24 hours .

Q. How can synergistic effects with clinical drugs be systematically evaluated?

- Methodological Answer :

- Combination Index (CI) : Use CompuSyn software to calculate CI values with paclitaxel or doxorubicin .

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) post co-treatment .

Q. Which advanced analytical methods confirm enantiomeric purity for chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.